molecular formula C19H30O B1518091 3-Dodecylbenzaldehyde CAS No. 307498-21-1

3-Dodecylbenzaldehyde

Cat. No.: B1518091
CAS No.: 307498-21-1
M. Wt: 274.4 g/mol
InChI Key: ZZFKTLFANQRCAU-UHFFFAOYSA-N
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Description

3-Dodecylbenzaldehyde is an organic compound with the molecular formula C19H30O and a molecular weight of 274.45 g/mol. It is a white to light yellow solid or clear liquid with a distinctive odor. This compound is primarily used in chemical research and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Dodecylbenzaldehyde can be synthesized through various methods, including the oxidation of 3-dodecylbenzyl alcohol using oxidizing agents such as chromyl chloride or manganese dioxide. Another method involves the Friedel-Crafts acylation of dodecylbenzene with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Dodecylbenzaldehyde undergoes several types of chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The aldehyde group can be reduced to form alcohols.

  • Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride, manganese dioxide, or other oxidizing agents.

  • Reduction: Sodium borohydride or lithium aluminum hydride.

  • Substitution: Lewis acids like aluminum chloride, bromine, or other halogenating agents.

Major Products Formed:

  • Oxidation: Dodecylbenzoic acid.

  • Reduction: 3-Dodecylbenzyl alcohol.

  • Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-Dodecylbenzaldehyde is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Its applications extend to the development of new drugs, pesticides, and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-Dodecylbenzaldehyde exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the addition of oxygen atoms. In reduction reactions, the aldehyde group is reduced to an alcohol by the addition of hydrogen atoms. The exact molecular targets and pathways involved vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Dodecylbenzaldehyde

  • 2-Dodecylbenzaldehyde

  • Benzaldehyde

  • Dodecylbenzoic acid

  • Dodecylbenzyl alcohol

Properties

IUPAC Name

3-dodecylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15-19(16-18)17-20/h12,14-17H,2-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFKTLFANQRCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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